molecular formula C25H26N2O3 B3452958 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenoxybenzyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenoxybenzyl)piperazine

Cat. No. B3452958
M. Wt: 402.5 g/mol
InChI Key: MCDQFZLGDYZASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenoxybenzyl)piperazine, commonly known as BDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDP is a piperazine derivative that possesses a unique chemical structure, which makes it an attractive candidate for drug development.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-phenoxybenzyl)piperazine exhibits interesting molecular structures and intermolecular interactions. For instance, similar compounds have been found to adopt different molecular conformations and intermolecular interactions, like hydrogen bonds, contributing to their three-dimensional structure formation (Mahesha et al., 2019).

Potential Anti-Malarial Agents

Certain derivatives of this compound have shown anti-malarial activity. The crystal structures of these derivatives have been reported, indicating the importance of specific molecular features like the OH group, the benzyl group, and methylene substituents for generating this activity (Cunico et al., 2009).

Crystal Structure Analysis

The crystal structure of related salts, like the 1-piperonylpiperazinium 4-nitrobenzoate monohydrate, reveals details about the conformation of the piperazine ring and the intermolecular hydrogen bonds and interactions in the crystal lattice (Kavitha et al., 2014).

In Vitro Receptor Binding

In vitro receptor binding studies have been conducted on similar compounds. For example, synthesized pyrazolo[1,5-α]pyridines from 1-piperazinearboxaldehyde showed distinct affinity constants for different receptors, suggesting potential applications in receptor-targeted therapies (Guca, 2014).

Anti-Cancer Activity

Studies on heterocyclic compounds derived from similar structures have evaluated their in vitro anticancer activities. For instance, compounds designed using related piperazine derivatives have shown significant activity against human bone cancer cell lines (Lv et al., 2019).

Inhibition of Nitric Oxide Formation

Certain analogs have been identified as potent and selective inhibitors of nitric oxide formation, which is significant in various physiological and pathological processes (Wei et al., 2007).

Organotin(IV) Derivatives and Biological Activities

Organotin(IV) derivatives of related compounds have been prepared and shown significant antibacterial, antifungal, and cytotoxic activities, indicating their potential in medicinal chemistry (Shaheen et al., 2018).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-2-6-22(7-3-1)30-23-8-4-5-20(15-23)17-26-11-13-27(14-12-26)18-21-9-10-24-25(16-21)29-19-28-24/h1-10,15-16H,11-14,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDQFZLGDYZASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenoxybenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenoxybenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenoxybenzyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenoxybenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenoxybenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenoxybenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.